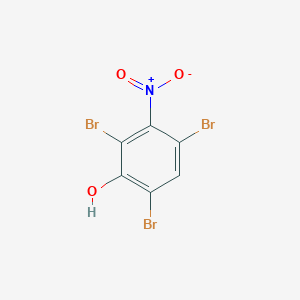

2,4,6-Tribromo-3-nitrophenol

Übersicht

Beschreibung

2,4,6-Tribromo-3-nitrophenol is an organic compound with the molecular formula C6H2Br3NO3. It is a derivative of phenol, where three bromine atoms and one nitro group are substituted on the benzene ring. This compound is known for its distinctive chemical properties and is used in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,4,6-Tribromo-3-nitrophenol can be synthesized through a multi-step process involving the bromination and nitration of phenol. The hydroxyl group in phenol activates the benzene ring, making it more reactive towards electrophilic substitution reactions.

-

Bromination: Phenol reacts with bromine water at room temperature, leading to the formation of 2,4,6-tribromophenol. The reaction is as follows: [ \text{C}_6\text{H}_5\text{OH} + 3\text{Br}_2 \rightarrow \text{C}_6\text{H}_2\text{Br}_3\text{OH} + 3\text{HBr} ]

-

Nitration: The 2,4,6-tribromophenol is then nitrated using a mixture of concentrated nitric acid and sulfuric acid, resulting in the formation of this compound: [ \text{C}_6\text{H}_2\text{Br}_3\text{OH} + \text{HNO}_3 \rightarrow \text{C}_6\text{H}_2\text{Br}_3\text{NO}_3 + \text{H}_2\text{O} ]

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2,4,6-Tribromo-3-nitrophenol undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups (bromine and nitro groups) on the benzene ring.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Bromination: Bromine water at room temperature.

Nitration: Concentrated nitric acid and sulfuric acid mixture.

Major Products Formed:

Reduction: 2,4,6-Tribromo-3-aminophenol is formed when the nitro group is reduced.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₆H₂Br₃NO₃

- Molecular Weight : 375.797 g/mol

- Density : 2.534 g/cm³

- Boiling Point : 269.4 °C at 760 mmHg

- Flash Point : 116.7 °C

These properties make TBNP suitable for a variety of applications, particularly in organic synthesis and biological studies.

Organic Synthesis

TBNP serves as a valuable reagent in organic chemistry. Its bromine and nitro groups allow for various substitution reactions, making it a versatile building block in the synthesis of more complex organic molecules. Notably, it can undergo nucleophilic substitution reactions where the bromine atoms can be replaced with other functional groups .

Biological Studies

TBNP has been investigated for its potential antimicrobial and antifungal properties. Studies have shown that it can inhibit the growth of certain microorganisms by interfering with their enzymatic functions. The mechanism of action often involves the binding of TBNP to specific proteins or enzymes, altering their activity and leading to biological effects such as cell death or growth inhibition.

Medicinal Chemistry

In medicinal chemistry, TBNP is explored for its potential use in drug development. Its unique structure allows for modifications that can enhance its pharmacological properties. Research indicates that derivatives of TBNP may exhibit promising biological activities that could be harnessed for therapeutic applications .

Pesticides and Fungicides

TBNP is utilized as a pesticide and fungicide due to its efficacy in controlling unwanted organisms that can damage crops. Its ability to disrupt microbial growth makes it an effective agent in agricultural settings .

Dyes and Pigments

The compound is also employed in the production of dyes and pigments, leveraging its intense color properties derived from the bromine and nitro substitutions .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial activity of TBNP against various bacterial strains. The results indicated that TBNP exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Synthesis of Derivatives

Research focused on synthesizing derivatives of TBNP demonstrated that modifications could enhance its biological activity while reducing toxicity. This study highlighted the importance of structural variations in optimizing the pharmacological profile of nitrophenolic compounds .

Wirkmechanismus

The mechanism of action of 2,4,6-tribromo-3-nitrophenol involves its interaction with molecular targets such as enzymes and proteins. The electron-withdrawing groups on the benzene ring enhance its reactivity, allowing it to form stable complexes with biological molecules. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research.

Vergleich Mit ähnlichen Verbindungen

2,4,6-Tribromophenol: Lacks the nitro group, making it less reactive in certain chemical reactions.

2,4,6-Trinitrophenol (Picric Acid): Contains three nitro groups, making it highly explosive and more reactive than 2,4,6-tribromo-3-nitrophenol.

2,4-Dibromo-3-nitrophenol: Contains one less bromine atom, affecting its reactivity and chemical properties.

Uniqueness: this compound is unique due to the presence of both bromine and nitro groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound for various scientific applications.

Biologische Aktivität

2,4,6-Tribromo-3-nitrophenol (TBNP) is a brominated nitrophenolic compound known for its diverse biological activities and environmental implications. This article explores its biological activity, including toxicity profiles, environmental effects, and potential applications.

- Molecular Formula : C_6H_2Br_3N_O_3

- Molecular Weight : 318.8 g/mol

- Appearance : White to almost white crystalline powder

- Solubility : Slightly soluble in water (59 mg/L at 25 °C)

- Melting Point : 93.9 °C

- Boiling Point : 244 °C

Toxicity Studies

TBNP has been studied for its acute and chronic toxicity across various species:

-

Acute Toxicity :

- The oral LD50 in rats is reported to be 1,486 mg/kg body weight, indicating moderate toxicity.

- The acute inhalation LC50 in rats exceeds 50,000 mg/m³, suggesting low inhalation risk.

- Dermal LD50 is greater than 2,000 mg/kg body weight, indicating low dermal toxicity.

- Irritation and Sensitization :

Environmental Impact

TBNP exhibits significant environmental toxicity:

- Aquatic Toxicity :

- The 48-hour EC50 for Daphnia magna is reported at 0.26 mg/L, indicating high toxicity to aquatic invertebrates.

- A 96-hour LC50 for fish (Cyprinus carpio) is recorded at 1.1 mg/L.

| Test Organism | Endpoint | Value (mg/L) |

|---|---|---|

| Daphnia magna | 48-h EC50 | 0.26 |

| Cyprinus carpio | 96-h LC50 | 1.1 |

| Daphnia magna | Chronic NOEC | 0.1 |

Mutagenicity and Carcinogenicity

Research indicates that TBNP may possess mutagenic properties:

- A study demonstrated bacterial mutagenicity in various strains of Salmonella, suggesting potential genotoxic effects .

Case Study: Reproductive Toxicity

A combined repeated dose toxicity study with reproductive/developmental screening showed that maternal exposure to TBNP resulted in reduced neonatal viability (about 50% lower than controls) and a significant increase in liver weight (15% increase) at doses of approximately 300 mg/kg/day .

Case Study: Environmental Persistence

Research indicates that TBNP is not hydrolyzed abiotically regardless of pH levels and has a half-life of photolysis under UV light of approximately 4.6 hours. Its biodegradability was assessed with a BOD of approximately 49%, indicating moderate environmental persistence .

Eigenschaften

IUPAC Name |

2,4,6-tribromo-3-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br3NO3/c7-2-1-3(8)6(11)4(9)5(2)10(12)13/h1,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNFSKQWRJSFRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)O)Br)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60326076 | |

| Record name | 2,4,6-tribromo-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69076-62-6 | |

| Record name | 69076-62-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-tribromo-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.